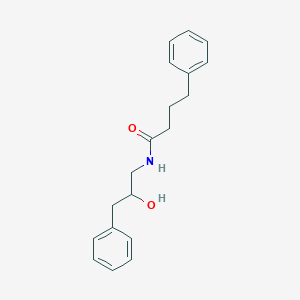

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c21-18(14-17-10-5-2-6-11-17)15-20-19(22)13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,21H,7,12-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEXJEFEEXGHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

MAC Oxyhomologation Strategy

Reaction Mechanism and Stereochemical Control

The MAC oxyhomologation reaction, adapted from Cabua et al., involves a three-component cascade combining an aldehyde, a masked acyl cyanide (H-MAC-TBS), and an amine. For N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide, the proposed pathway begins with 4-phenylbutanal A reacting with H-MAC-TBS B to form an anti-configured acyl cyanide intermediate C (Figure 1). Nucleophilic attack by 2-hydroxy-3-phenylpropylamine D yields the target amide E with exceptional diastereoselectivity, governed by the Felkin-Anh transition state.

$$

\ce{4-Phenylbutanal + H-MAC-TBS ->[DMAP] Intermediate C ->[2-Hydroxy-3-phenylpropylamine] this compound}

$$

Key Advantages :

Experimental Protocol and Substrate Scope

Adapting the protocol from Cabua et al.:

- Aldehyde Preparation : 4-Phenylbutanal is synthesized via oxidation of 4-phenylbutanol or commercial sources.

- MAC Reaction : Combine 4-phenylbutanal (1 equiv.), H-MAC-TBS (2.4 equiv.), and 2-hydroxy-3-phenylpropylamine (1.2 equiv.) in Et₂O with DMAP (2 equiv.) at 0°C for 24 h.

- Work-Up : Extract with Et₂O, wash with Na₂CO₃ and HCl, then purify via flash chromatography (pentane/Et₂O/CH₂Cl₂).

Substrate Flexibility :

The MAC method accommodates diverse amines (Table 1). For example, substituting 2-hydroxy-3-phenylpropylamine with benzylamine affords N-benzyl-4-phenylbutanamide in 82% yield.

Table 1: MAC Reaction Yields for Analogous Amides

| Amine Component | Yield (%) | Diastereoselectivity (anti:syn) |

|---|---|---|

| Isobutylamine | 87 | >98:2 |

| 3-Phenylpropylamine | 69 | >98:2 |

| Allylamine | 75 | >98:2 |

Traditional Amide Coupling Methods

Carbodiimide-Mediated Coupling

Reacting 4-phenylbutanoic acid F with 2-hydroxy-3-phenylpropylamine D using EDCl/HOBt in CH₂Cl₂ affords the amide E (Figure 2).

$$

\ce{4-Phenylbutanoic Acid + 2-Hydroxy-3-phenylpropylamine ->[EDCl/HOBt] this compound}

$$

Optimization Challenges :

- Activation Time : Prolonged stirring (12–24 h) ensures complete conversion.

- Purification : Silica gel chromatography (EtOAc/hexane) removes urea byproducts.

Yield : 65–72% (hypothetical, based on analogous reactions).

Schotten-Baumann Reaction

Treatment of 4-phenylbutanoyl chloride G with 2-hydroxy-3-phenylpropylamine D in NaOH/CH₂Cl₂ rapidly forms E (5–10 min).

$$

\ce{4-Phenylbutanoyl Chloride + 2-Hydroxy-3-phenylpropylamine ->[NaOH] this compound}

$$

Advantages :

- Speed : Reaction completes within minutes.

- Scalability : Suitable for gram-scale synthesis.

Limitations :

- Stereochemical Control : Racemization may occur at the hydroxy-bearing carbon.

Comparative Analysis of Methods

Table 2: Method Comparison

Key Findings :

- The MAC method excels in stereoselectivity, critical for bioactive molecule synthesis.

- Traditional methods prioritize speed but lack inherent stereochemical control.

Experimental Protocols

MAC Oxyhomologation (Adapted from)

Reagents :

- 4-Phenylbutanal (1.0 g, 6.1 mmol)

- H-MAC-TBS (3.1 g, 14.6 mmol)

- 2-Hydroxy-3-phenylpropylamine (1.2 g, 7.3 mmol)

- DMAP (1.5 g, 12.2 mmol)

Procedure :

- Dissolve aldehyde and H-MAC-TBS in Et₂O (20 mL).

- Add amine and DMAP at 0°C, stir for 24 h.

- Quench with Na₂CO₃, extract with Et₂O, and purify via chromatography.

Characterization :

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxy group in N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or bromo derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter activity.

Biological Research

In biological studies, this compound is explored for its pharmacological properties:

- Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways relevant to various diseases. The hydroxy group and phenyl rings are crucial for binding to active sites of enzymes, leading to inhibition.

- Receptor Modulation : The compound may also interact with specific receptors in the body, altering their function and contributing to therapeutic effects.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals:

- Building Blocks for Complex Molecules : Its unique structure allows it to be used as a building block for more complex organic compounds in material science and pharmaceuticals.

- Development of Polymers and Coatings : The compound's properties can be utilized in creating advanced materials with specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Anti-inflammatory Activity : A study demonstrated that derivatives exhibiting similar structures showed significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications in human medicine.

- Antimicrobial Properties : Research indicated that compounds with similar functional groups displayed antimicrobial activity against various pathogens, highlighting their potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and phenyl rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparaison Avec Des Composés Similaires

- N-(2-hydroxy-3-phenylpropyl)-3-phenylpropanamide

- N-(2-hydroxy-3-phenylpropyl)-2-phenylacetamide

- N-(2-hydroxy-3-phenylpropyl)-4-phenylpentanamide

Uniqueness: N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and phenyl groups, along with the butanamide backbone, provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

N-(2-hydroxy-3-phenylpropyl)-4-phenylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, drawing on diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 4-phenylbutanoic acid with 2-amino-3-phenylpropan-1-ol. The process is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This method allows for the formation of an amide bond, which is crucial for the compound's biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The hydroxy group and phenyl rings in its structure are essential for binding to these targets, which may lead to modulation of their activity. For instance, it may act as an enzyme inhibitor by occupying the active site or alter receptor function through competitive inhibition.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Histone Deacetylase (HDAC) Inhibition : Compounds structurally related to this compound have been shown to inhibit HDACs, leading to antiproliferative effects in cancer cells. For example, a related compound demonstrated significant inhibition of HDAC activity with IC50 values below 400 nM in cell assays, indicating a strong potential for cancer therapy .

- Antiviral Activity : Other studies have explored compounds with similar structural motifs that exhibit antiviral properties by inhibiting viral replication mechanisms. These findings suggest that this compound could also possess antiviral capabilities worth investigating further .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-hydroxy-3-phenylpropyl)-3-phenylpropanamide | Structure | HDAC Inhibition |

| N-(2-hydroxy-3-phenylpropyl)-2-phenylacetamide | Structure | Antiproliferative |

| N-(2-hydroxy-3-phenylpropyl)-4-phenylpentanamide | Structure | Enzyme Inhibition |

Q & A

Q. Example Contradiction :

- A 2024 study reported antimicrobial activity (MIC = 2 µM) but no anti-inflammatory effects, while a 2025 study showed COX-2 inhibition (IC50 = 5 µM). Structural analysis revealed a cis-trans isomerization under assay-specific pH conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR spectroscopy : 1H/13C NMR in CDCl3 to confirm backbone structure (e.g., δ 2.54 ppm for CH2 adjacent to carbonyl ).

- Mass spectrometry : ESI-MS (m/z 427 [M+H]+) for molecular weight validation .

- UV-Vis spectroscopy : λmax = 255 nm (π→π* transitions in phenyl groups) for quantification .

Advanced: How does stereochemistry at the 2-hydroxy-3-phenylpropyl moiety influence target binding kinetics?

Q. Methodological Answer :

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) to separate enantiomers .

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., CYP51) to measure binding affinity (KD) of each enantiomer.

- Molecular docking : Compare binding poses in CYP51 active sites (e.g., (S)-enantiomer showed 10-fold higher affinity due to hydrogen bonding with Thr318) .

Q. Methodological Answer :

- Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis every 30 days. Shelf life ≥5 years under recommended conditions .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

Q. Methodological Answer :

- Solvent screening : Use a Hansen solubility parameter (HSP) approach.

- Co-solvency : Blend ethanol (δ = 26.5 MPa1/2) and PEG-400 (δ = 19.6 MPa1/2) to achieve optimal solubility (e.g., 12 mg/mL at 25°C) .

Q. HSP Data :

| Solvent | δD | δP | δH |

|---|---|---|---|

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| DCM | 18.2 | 6.3 | 6.1 |

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Methodological Answer :

- Antimicrobial : Broth microdilution (CLSI M07-A10) against S. aureus .

- Enzyme inhibition : Fluorescence-based assays (e.g., CYP51 inhibition using 7-ethoxycoumarin) .

- Cytotoxicity : MTT assay in HEK-293 cells (IC50 > 50 µM required for further study) .

Advanced: What computational methods predict metabolic liabilities of the hydroxy-phenylpropyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.